molecular formula C12H14O3 B12604460 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 918336-22-8

2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12604460
CAS No.: 918336-22-8
M. Wt: 206.24 g/mol
InChI Key: YYIYNHUNXHGIBN-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with hydroxy, methoxy, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide can lead to the formation of the desired naphthalenone structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of 2-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, while reduction of the carbonyl group can yield 2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1-ol.

Scientific Research Applications

2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 2-position.

    2-Hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains an additional hydrogenation at the 1,2,3,4 positions.

Uniqueness

2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are desired.

Biological Activity

2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14OC_{12}H_{14}O with a molecular weight of 206.24 g/mol . The compound features a naphthalene backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving the modification of naphthalene derivatives. One notable method includes the treatment of 2-hydroxymethylene derivatives with specific reagents to yield high-purity products .

Anticancer Activity

Recent studies have highlighted the significant cytotoxic effects of this compound against various cancer cell lines:

  • MCF-7 Cells : This compound demonstrated potent inhibitory activity against MCF-7 human breast cancer cells, outperforming standard chemotherapeutics like Doxorubicin .
  • U373 Cells : It also exhibited significant cytotoxicity against U373 glioblastoma cells, indicating its potential as an anticancer agent .

The structure-activity relationship (SAR) studies suggest that modifications on the naphthalene ring can enhance or reduce biological activity, emphasizing the importance of specific functional groups in mediating these effects.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. It was tested against several bacterial strains and exhibited moderate activity against Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory and antioxidant activities. These properties are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Breast Cancer Model : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Inflammation Models : In models of induced inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Summary Table of Biological Activities

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerMCF-7Significant cytotoxicity
AnticancerU373Significant cytotoxicity
AntimicrobialStaphylococcus aureusModerate activity (MIC 9.2 μg/mL)
AntimicrobialMycobacterium smegmatisModerate activity (MIC 5.2 μg/mL)
Anti-inflammatoryMouse modelReduced inflammatory markers
AntioxidantVariousScavenging free radicals

Properties

CAS No.

918336-22-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H14O3/c1-12(14)6-5-8-7-9(15-2)3-4-10(8)11(12)13/h3-4,7,14H,5-6H2,1-2H3

InChI Key

YYIYNHUNXHGIBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)C=CC(=C2)OC)O

Origin of Product

United States

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